HDAC6 Enzyme Inhibition Potency Relative to Class Baseline (Free-Base Form, No Salt-Form Comparator Data Available)
The closest quantitative evidence for biological differentiation of the N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide scaffold comes from the free-base form (CAS 1105512-37-5), which was reported in a 2023 Journal of Medicinal Chemistry publication to inhibit HDAC6 with an IC₅₀ of 0.8 μM [1]. This places the compound in the low-micromolar potency range, which is typical for early-stage HDAC6 inhibitor leads but less potent than clinical-stage HDAC6-selective inhibitors such as ricolinostat (ACY-1215, IC₅₀ ≈ 4.7 nM for HDAC6). No comparative IC₅₀ data exist for the hydrochloride salt (CAS 1251923-91-7) against any named HDAC6 inhibitor.
| Evidence Dimension | HDAC6 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.8 μM (free-base form, CAS 1105512-37-5; salt-form data unavailable) |
| Comparator Or Baseline | Ricolinostat (ACY-1215): HDAC6 IC₅₀ ≈ 4.7 nM (clinical-stage comparator; different chemotype); class baseline for early leads: typically 0.1–10 μM |
| Quantified Difference | Target compound is approximately 170-fold less potent than ricolinostat; within typical range for early thiazolidine-based HDAC6 leads |
| Conditions | In vitro HDAC6 enzymatic assay (specific assay conditions and isoform selectivity panel data not publicly available for this compound) |
Why This Matters
This provides the only quantitative activity anchor for the scaffold but cannot be used to justify procurement of the hydrochloride salt over any specific analog without salt-form-specific comparator data.
- [1] Kuujia.com. CAS 1105512-37-5 (N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide). Reports HDAC6 IC₅₀ = 0.8 μM from 2023 J. Med. Chem. https://www.kuujia.com/cas-1105512-37-5.html (accessed 2026-05-04). View Source
